molecular formula C26H29N7O B2949736 (4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-35-4

(4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2949736
CAS No.: 920178-35-4
M. Wt: 455.566
InChI Key: CKFRWFUNSYRNFF-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules that are widely studied for their potential pharmacological properties. It features a unique structure combining a tert-butyl phenyl group, a triazolo[4,5-d]pyrimidine moiety, and a piperazinyl methanone group. Each of these groups contributes to its overall chemical behavior and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone generally involves multi-step organic synthesis:

  • Formation of the triazolo[4,5-d]pyrimidine core: : This can be achieved by cyclization of appropriate precursors under specific conditions.

  • Coupling with piperazine: : The triazolopyrimidine intermediate is then reacted with p-tolyl-substituted piperazine.

  • Attachment of the tert-butylphenyl group: : This is typically done via a condensation reaction with a suitable phenyl reagent.

  • Final functionalization: : Introduction of the methanone group completes the synthesis.

Industrial Production Methods

Industrial synthesis would involve optimizing the above reactions for large-scale production, focusing on improving yields, reducing costs, and ensuring safety. Continuous flow chemistry or batch reactors might be used to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The aromatic rings and piperazine moiety may undergo oxidation under strong oxidizing conditions, leading to different oxidation states of nitrogen and carbon atoms.

  • Reduction: : This compound can be reduced to alter its functional groups, especially the ketone moiety.

  • Substitution: : Both aromatic rings are susceptible to electrophilic substitution, especially at positions ortho and para to the substituents.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution conditions: : AlCl3 for Friedel-Crafts alkylation, FeCl3 for electrophilic aromatic substitution.

Major Products

Products depend on the nature and position of the reaction, typically resulting in hydroxylated, alkylated, or amino derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a reference point for studying the effects of steric hindrance and electronic properties on reaction mechanisms.

Biology

It may be studied for its interaction with biological macromolecules, possibly influencing enzyme activity or receptor binding.

Medicine

Due to its structure, this compound might be investigated for potential pharmacological activities, such as anti-inflammatory, anticancer, or antiviral properties.

Industry

Its derivatives could be used in the development of new materials, including polymers or as intermediates in fine chemical synthesis.

Mechanism of Action

Molecular Targets and Pathways

The compound could interact with various biomolecular targets, including enzymes and receptors. Its mechanism might involve modulation of enzyme activity through binding at active sites or allosteric sites, altering signal transduction pathways, or inhibiting nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (4-(tert-butyl)phenyl)(4-(1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

  • (4-(tert-butyl)phenyl)(4-(3H-[1,2,3]triazolo[4,5-b]pyridine-7-yl)piperazin-1-yl)methanone

Uniqueness

What sets (4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone apart is the specific substitution pattern, which could result in distinctive steric and electronic effects, impacting its chemical reactivity and biological activity differently than its analogs.

There you go—a deep dive into a rather intriguing compound! What do you think?

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O/c1-18-5-11-21(12-6-18)33-24-22(29-30-33)23(27-17-28-24)31-13-15-32(16-14-31)25(34)19-7-9-20(10-8-19)26(2,3)4/h5-12,17H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFRWFUNSYRNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(C)(C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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